molecular formula C14H8Cl2N2O B1617124 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole CAS No. 2491-90-9

2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole

Cat. No.: B1617124
CAS No.: 2491-90-9
M. Wt: 291.1 g/mol
InChI Key: VZHHQRLWCMQJJJ-UHFFFAOYSA-N
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Description

2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of two 4-chlorophenyl groups attached to a 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-chlorobenzohydrazide with 4-chlorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, and the product is obtained after purification by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chlorophenyl groups, leading to the formation of various substituted derivatives.

    Oxidation and Reduction Reactions: The oxadiazole ring can be oxidized or reduced under specific conditions, resulting in the formation of different oxadiazole derivatives.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming new heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promising activity as an antimicrobial, antifungal, and anticancer agent. It has been investigated for its potential to inhibit specific enzymes and receptors involved in disease pathways.

    Materials Science: Due to its unique electronic properties, 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole is used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

    Agriculture: The compound has been explored for its potential use as a pesticide and herbicide, owing to its ability to disrupt specific biological processes in pests and weeds.

Mechanism of Action

The mechanism of action of 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole varies depending on its application:

    Antimicrobial and Antifungal Activity: The compound is believed to interfere with the synthesis of essential cellular components, leading to cell death.

    Anticancer Activity: It may inhibit specific enzymes and signaling pathways involved in cancer cell proliferation and survival.

    Electronic Applications: In materials science, the compound’s electronic properties are utilized to enhance the performance of electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(4-methylphenyl)-1,3,4-oxadiazole
  • 2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole
  • 2,5-Bis(4-fluorophenyl)-1,3,4-oxadiazole

Uniqueness

2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole is unique due to the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The electron-withdrawing nature of chlorine enhances the compound’s stability and makes it a valuable building block for synthesizing various derivatives with tailored properties.

Properties

IUPAC Name

2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHHQRLWCMQJJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179619
Record name 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2491-90-9
Record name 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2491-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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